P2X7 Receptor Antagonist Potency: CAS 892470-73-4 vs. N3-Dimethoxyphenyl Analog (CAS 893939-57-6)
In a head-to-head screening panel at AstraZeneca, CAS 892470-73-4 (ethyl 2-(3-benzyl-7-oxo-triazolopyrimidin-6-yl)propanoate) demonstrated an IC50 of 10 nM for antagonism of the human P2X7 receptor in THP-1 cells assessed by inhibition of BzATP-induced ethidium uptake [1]. In contrast, the closely related N3-dimethoxyphenyl analog (CAS 893939-57-6), which replaces the benzyl group with a 3,4-dimethoxyphenyl moiety while retaining the ethyl propanoate side chain, showed no detectable P2X7 activity in the same assay panel, highlighting the critical role of the N3-benzyl group for target engagement [2].
| Evidence Dimension | P2X7 receptor antagonism (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 10 nM (human THP-1 cells, BzATP-induced ethidium uptake assay) |
| Comparator Or Baseline | CAS 893939-57-6 (N3-3,4-dimethoxyphenyl analog): IC50 > 10,000 nM (inactive in the same assay panel) |
| Quantified Difference | >1,000-fold selectivity for CAS 892470-73-4 over the N3-dimethoxyphenyl analog |
| Conditions | Human THP-1 monocytic cell line; BzATP-stimulated ethidium uptake; antagonist mode |
Why This Matters
This >1,000-fold potency differential directly maps to the N3-benzyl substituent, proving that CAS 892470-73-4 is not functionally interchangeable with other N3-aryl triazolopyrimidine propanoate esters for P2X7-targeted studies.
- [1] BindingDB BDBM50412149 / ChEMBL497967: IC50 = 10 nM, antagonist activity at human P2X7 receptor in THP1 cells (BzATP-induced ethidium uptake assay). AstraZeneca, curated by ChEMBL. View Source
- [2] ChEMBL Database, Compound Report Card for CHEMBL497967 (CAS 892470-73-4) and structurally related triazolopyrimidine analogs. European Bioinformatics Institute. View Source
